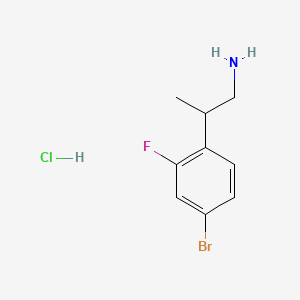

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride

Description

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride is a halogenated arylalkylamine hydrochloride salt with a molecular formula of C₉H₁₁BrClFN and a molecular weight of 267.55 g/mol. Its structure comprises a propan-1-amine backbone linked to a 4-bromo-2-fluorophenyl group, with the amine protonated as a hydrochloride salt.

Properties

Molecular Formula |

C9H12BrClFN |

|---|---|

Molecular Weight |

268.55 g/mol |

IUPAC Name |

2-(4-bromo-2-fluorophenyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-6(5-12)8-3-2-7(10)4-9(8)11;/h2-4,6H,5,12H2,1H3;1H |

InChI Key |

CULIBVROOBUFCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=C(C=C(C=C1)Br)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

Amine Formation: The intermediate compound is then subjected to amination reactions to form the propan-1-amine structure.

Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the desired chemical reactions.

Catalysts and Reagents: Using appropriate catalysts and reagents to enhance reaction efficiency and selectivity.

Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenylpropanamine derivatives with different functional groups.

Scientific Research Applications

The applications of 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride are diverse, especially in pharmaceutical research, where it is considered for potential use. Interaction studies often investigate its binding affinity and activity against various biological targets to understand its mechanism of action and potential therapeutic effects.

While specific case studies and comprehensive data tables for 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride are not available in the search results, the broader context of similar compounds and related research areas can provide insight:

1. Structural Analogues and their Applications

Several compounds share structural similarities with 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride. For example, research on novel 2,4-disubstituted pyrimidines has shown that selective inhibition of neuronal nitric oxide synthase (nNOS) is a significant therapeutic approach for targeting neurodegenerative disorders . However, further development of some compounds was hindered because of their inability to cross the blood–brain barrier .

2. Related Bromo-Fluoro Phenyl Compounds

1-(4-Bromo-2-fluorophenyl)propan-1-one is another chemical compound with a similar structure, which is utilized as a versatile intermediate in the synthesis of complex organic molecules, potential drug candidates, and fine chemicals. It is suited to medicinal chemistry, agrochemical development, and material science applications .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Halogen Effects :

- The bromine in the target compound increases molecular weight and polarizability compared to fluorine-only analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl . Bromine’s larger atomic radius may enhance van der Waals interactions in crystal packing or ligand-receptor binding.

- Fluorine in all compared compounds contributes to electronegativity and metabolic stability.

Amine Backbone Differences: The primary amine in the target compound contrasts with Fluoxetine’s secondary amine and 2-(N,N-dimethylamino)ethyl chloride HCl’s tertiary amine.

Aromatic Substitution Patterns: The 4-bromo-2-fluoro substitution in the target compound creates a unique electronic environment compared to Fluoxetine’s 4-trifluoromethylphenoxy group, which is bulkier and more lipophilic .

Analytical and Pharmacopeial Considerations

- Fluoxetine HCl is pharmacopeially standardized (98–102% purity) with identification via IR spectroscopy and HPLC retention time matching . Similar methods could apply to the target compound.

- 2-(N,N-Dimethylamino)ethyl chloride HCl is classified under HS code 2921.12, reflecting its use in industrial alkylation processes .

Crystallographic Relevance

Bromine’s strong X-ray scattering power may facilitate crystallographic resolution.

Biological Activity

2-(4-Bromo-2-fluorophenyl)propan-1-amine hydrochloride, also known by its CAS number 877130-14-8, is a compound with a unique molecular structure characterized by a propan-1-amine backbone substituted with a 4-bromo-2-fluorophenyl group. This specific arrangement contributes to its potential biological activities, which are under preliminary investigation.

The molecular formula of this compound is C10H12BrF·HCl, with a molecular weight of approximately 266.98 g/mol. The presence of the amine functional group allows for various chemical reactions, which are significant for synthesizing related compounds and exploring their applications in pharmaceuticals and materials science.

Biological Activity

Preliminary studies suggest that this compound may exhibit several biological activities, including:

- Neuroprotective Effects : Similar compounds have been studied for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Inhibition of nNOS may provide therapeutic benefits in conditions characterized by excessive nitric oxide production .

- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies on related compounds have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a possible role in the development of new antimicrobial agents .

The biological activity of this compound may be attributed to its interaction with various biological targets. For instance, studies involving similar amine-containing compounds have demonstrated binding affinity to neurotransmitter receptors and enzymes involved in the regulation of nitric oxide levels. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

Research Findings

A summary of relevant findings from recent studies is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of nNOS with potential neuroprotective effects | In vitro enzyme assays |

| Study 2 | Antimicrobial activity against S. aureus and E. coli | Agar-well diffusion method |

| Study 3 | Cytotoxic effects on human leukemia cells (IC50 = 0.13 µM) | Cell viability assays |

Case Studies

- Neuroprotective Activity : A study examined the effects of structurally similar compounds on rat models of neurodegeneration. Compounds showed significant inhibition of nNOS, resulting in reduced neuronal damage and improved cognitive function .

- Antimicrobial Testing : Another investigation focused on the antimicrobial potential of related amine compounds against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones comparable to traditional antibiotics, suggesting their utility as novel antimicrobial agents .

- Cytotoxicity Assessment : Research into the cytotoxicity of similar amine derivatives revealed promising results against cancer cell lines, with some compounds achieving low IC50 values, indicating high potency against specific types of cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.